molecular formula C17H27N3O17P2 B1194569 [(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate CAS No. 26575-17-7

[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No. B1194569
CAS RN: 26575-17-7
M. Wt: 607.4 g/mol
InChI Key: LFTYTUAZOPRMMI-GURWZFJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-D-mannosamine is a UDP-amino sugar having N-acetyl-D-mannosamine as the amino sugar component. It is a conjugate acid of an UDP-N-acetyl-D-mannosamine(2-).

Scientific Research Applications

Novel Dinucleotide Analogs

Researchers have developed novel dinucleotide analogs, including derivatives of [(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl], which are synthesized using phenyldichlorophosphate. This approach has demonstrated superiority in coupling efficiency compared to previous methods, indicating potential applications in medicinal chemistry and biochemistry (Valiyev, Abbasov, Liu, & Tsai, 2010).

Solubility Studies

The solubilities of various saccharides, including those structurally related to [(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl], have been studied in ethanol–water solutions. These studies are crucial for understanding the physicochemical properties of these compounds, which can influence their behavior in biological systems and potential pharmaceutical applications (Gong, Wang, Zhang, & Qu, 2012).

Plasma Protein Interactions

The molecular interactions between human serum albumin (HSA) and synthesized uridine derivatives, closely related to the compound of interest, have been studied. This research sheds light on the binding mechanisms of such compounds with plasma proteins, offering insights into their potential therapeutic applications and pharmacokinetics (Dubey, Madana, Kallubai, Sarkar, & Subramanyam, 2020).

Alzheimer's and Diabetes Research

A comprehensive study involving mTOR signalling has identified key genes associated with Alzheimer’s disease and Type 2 Diabetes. Compounds structurally similar to [(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] have been considered for potential inhibition of relevant enzymes in these diseases, highlighting their significance in drug discovery (Buddham, Yadav, Narad, Gupta, & Mathur, 2022).

Synthesis of C-Linked Disaccharide Mimetics

Dipyranones, which share structural elements with [(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl], have been used to synthesize novel C-linked disaccharide analogs. These compounds have potential applications in exploring new biological activities and could serve as interesting targets for further pharmacological research (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).

properties

CAS RN

26575-17-7

Product Name

[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C17H27N3O17P2

Molecular Weight

607.4 g/mol

IUPAC Name

[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10+,11-,12-,13-,14-,15-,16?/m1/s1

InChI Key

LFTYTUAZOPRMMI-GURWZFJLSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

synonyms

UDP-ManNAc
uridine diphosphate N-acetylmannosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Reactant of Route 3
[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Reactant of Route 4
[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Reactant of Route 5
[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Reactant of Route 6
[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

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